Nona-2,6-dien-1-ol

Übersicht

Beschreibung

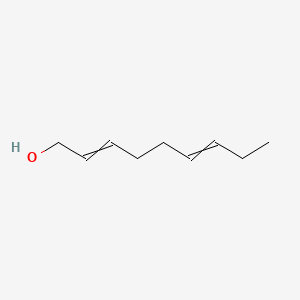

Nona-2,6-dien-1-ol, also known as 2,6-Nonadien-1-ol, is a primary allylic alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140.2227 g/mol . It is commonly referred to as cucumber alcohol or violet-leaf alcohol due to its presence in the essential oils of these plants . This compound is characterized by its pleasant, fresh, and green aroma, making it a valuable ingredient in the fragrance and flavor industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nona-2,6-dien-1-ol can be synthesized through various methods, including the reduction of corresponding aldehydes or ketones. One common synthetic route involves the reduction of 2,6-nonadienal using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent over-reduction and ensure high yield.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of 2,6-nonadienal using a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) . This method allows for efficient large-scale production with high purity. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to maintain the integrity of the compound.

Analyse Chemischer Reaktionen

Esterification Reactions

The hydroxyl group undergoes esterification to form derivatives like Trans-2-cis-6-Nonadienyl acetate (CAS 67633-96-9), which is used in perfumery for its green, nutty aroma .

Reaction Example :

Conditions :

-

Catalyst: Sulfuric acid or enzymatic lipases.

-

Temperature: 25–60°C.

Pd-Catalyzed Cyclization

While direct evidence is limited, analogous dienols participate in palladium-catalyzed cyclization cascades. For example, π-allyl-Pd intermediates derived from diene-diol substrates undergo oxidative cyclization to form bicyclic ethers .

Proposed Pathway for this compound :

-

Oxypalladation : Formation of a Pd-alkoxide intermediate.

-

Redox-Relay Cyclization : Generates fused cyclic ethers via allylic C–O bond formation .

Conditions :

Oxidation and Stability

This compound is stable under normal conditions but may oxidize under harsh oxidative environments (e.g., MnO₂ or CrO₃) to form ketones or carboxylic acids .

Oxidation Pathway :

Key Data :

Wissenschaftliche Forschungsanwendungen

Applications in Food Flavoring

Flavor Enhancement:

Nona-2,6-dien-1-ol is widely utilized in the food industry as a flavoring agent. Its ability to impart fresh and green notes makes it valuable in various food products, including:

- Fruits: Enhances flavors of melon, cucumber, and green apple.

- Vegetables: Adds depth to flavors in vegetable-based dishes.

- Beverages: Used in soft drinks and alcoholic beverages for a refreshing taste.

The compound's presence can significantly improve the sensory profile of food products, making it a preferred choice among flavorists .

Case Study: Flavor Profile Development

A study conducted on fruit-flavored beverages revealed that the inclusion of this compound at concentrations of 0.01% to 0.05% resulted in a perceptible enhancement of fresh fruit notes. Sensory evaluations indicated that trained panels rated these beverages higher in overall acceptability compared to control samples lacking this compound .

Applications in Fragrance Industry

Fragrance Composition:

In the fragrance industry, this compound is valued for its contribution to floral and green accords. It is frequently incorporated into perfumes and scented products to evoke natural freshness .

Case Study: Perfume Formulation

A comparative analysis of perfume formulations showed that those containing this compound exhibited enhanced longevity and sillage (the trail left by a fragrance) when tested against similar formulations without the compound. The addition of this compound not only improved the fragrance's initial impact but also contributed to its lasting power on the skin .

Safety and Toxicological Assessment

Genotoxicity Studies:

Research indicates that this compound does not present significant genotoxic risks. In a series of assays including the Ames test and micronucleus test, it was found to be non-mutagenic, suggesting it can be safely used in food and fragrance applications .

Environmental Impact:

The environmental safety assessment shows that this compound has low toxicity to aquatic life with a predicted no-effect concentration (PNEC) established at 0.03310 μg/L based on ecotoxicological data .

Wirkmechanismus

The mechanism of action of nona-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for olfactory receptors, triggering sensory responses . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Nonadienal: An aldehyde with a similar structure but different functional group.

2,6-Nonadienoic acid: A carboxylic acid derivative of nona-2,6-dien-1-ol.

Nonanol: A saturated alcohol with a similar carbon chain length but lacking the double bonds.

Uniqueness

This compound is unique due to its specific double bond configuration and hydroxyl group, which contribute to its distinct aroma and reactivity. Unlike its saturated counterparts, it exhibits unique chemical behavior and biological activity, making it valuable in various applications .

Biologische Aktivität

Nona-2,6-dien-1-ol, also known as (E,Z)-2,6-nonadien-1-ol, is a volatile organic compound with significant applications in flavoring and fragrance industries. Its chemical structure is characterized by a chain of nine carbon atoms with two double bonds, which contributes to its unique sensory properties. This article explores the biological activity of this compound, including its safety assessments, potential health effects, and applications.

- Chemical Formula : C9H16O

- CAS Number : 28069-72-9

- Molecular Weight : 140.23 g/mol

- LogP (Partition Coefficient) : 2.87

This compound exists in various isomeric forms, primarily as trans and cis configurations. It is recognized for its green apple and cucumber-like aroma, making it a valuable ingredient in food flavoring and cosmetic products .

Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity and toxicity of this compound. Key findings include:

- Genotoxicity :

- Repeated Dose Toxicity :

- Developmental and Reproductive Toxicity :

Applications in Flavor and Fragrance

This compound serves multiple roles in the food and fragrance industries:

- Flavoring Agent : It imparts fruity notes to various products such as candies, beverages, and baked goods.

| Flavor Profile | Application |

|---|---|

| Green apple | Confectionery |

| Cucumber | Beverages |

| Strawberry | Desserts |

The compound is also utilized in cosmetic formulations due to its pleasant scent profile and stability .

Case Study 1: Flavor Enhancement

In a study examining the impact of this compound on fruit flavors, it was found to enhance the sensory attributes of cucumber and melon flavors in beverages. The addition of this compound at concentrations of 10–50 ppm significantly improved consumer acceptance scores compared to control samples without the compound .

Case Study 2: Safety Evaluation in Cosmetics

A safety evaluation conducted by RIFM assessed this compound's use in cosmetic products. The study concluded that at typical usage levels (up to 0.5%), the compound posed no significant risk for skin irritation or sensitization .

Eigenschaften

IUPAC Name |

nona-2,6-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXYRHBJZOVHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047232 | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish liquid; powerful, green, vegetable | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.880 | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7786-44-9 | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nona-2,6-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.